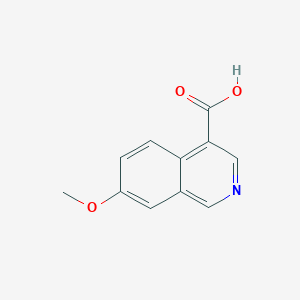

7-Methoxyisoquinoline-4-carboxylic acid

Description

Significance of the Isoquinoline (B145761) Core in Contemporary Organic Synthesis

The isoquinoline moiety, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern organic and medicinal chemistry. wikipedia.org This structural motif is often described as a "privileged scaffold" because its framework appears in a vast number of naturally occurring alkaloids and synthetically developed compounds with significant biological activity. thieme-connect.de The isoquinoline nucleus is a key structural component in numerous pharmaceuticals, including vasodilators like papaverine, and has been integral to the development of anesthetics and antihypertensive agents. wikipedia.orgchemicalbook.com

In contemporary organic synthesis, the isoquinoline core serves as a versatile building block for creating complex molecules. chemicalbook.com Its derivatives exhibit a wide spectrum of pharmacological properties, which are actively being explored for therapeutic applications. chemicalbook.com Beyond medicine, isoquinoline derivatives are utilized in the manufacturing of dyes, paints, fungicides, and insecticides. wikipedia.orgchemicalbook.com The unique electronic and structural properties of the isoquinoline system also make it valuable as a corrosion inhibitor and a solvent for extracting resins and terpenes. wikipedia.orgchemicalbook.com

Historical Development and Evolution of Isoquinoline Carboxylic Acid Research

The history of isoquinoline itself begins in 1885 when it was first isolated from coal tar through the fractional crystallization of its acid sulfate. wikipedia.orgchemicalbook.com Early synthetic routes to the isoquinoline core, which became foundational to all subsequent research, were established through now-classical named reactions. These methods provided the initial pathways for constructing the fundamental isoquinoline ring system.

Classic Isoquinoline Synthesis Methods

| Reaction Name | Description |

| Pomeranz–Fritsch Reaction | Utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acid medium to form the isoquinoline ring. wikipedia.orgchemicalbook.comquimicaorganica.org |

| Bischler–Napieralski Reaction | Involves the acylation and subsequent cyclodehydration of a β-phenylethylamine using a Lewis acid to yield a dihydroisoquinoline, which can then be oxidized. wikipedia.orgquimicaorganica.org |

| Pictet–Spengler Reaction | A variation that condenses a β-phenylethylamine with an aldehyde to form an imine, which then cyclizes to create a tetrahydroisoquinoline. wikipedia.org |

| Pictet–Gams Reaction | A modification of the Bischler–Napieralski reaction that uses a reactant with an additional hydroxy group, allowing for dehydration and cyclization in a single step to form the isoquinoline. wikipedia.orgquimicaorganica.org |

Research into isoquinoline carboxylic acids specifically has evolved from these fundamental syntheses. Early work focused on establishing methods to introduce a carboxylic acid group onto the pre-formed isoquinoline ring. Over time, research has advanced to develop more sophisticated and regioselective methods, allowing for the precise placement of the carboxylic acid and other functional groups to modulate the molecule's properties. This has enabled the synthesis of a wide array of derivatives for pharmacological evaluation, including amidic derivatives of isoquinoline carboxylic acids that have been studied for analgesic and anti-inflammatory activities. nih.gov

Structural Context and Positional Isomerism in Isoquinoline Carboxylic Acids

Isoquinoline is a structural isomer of quinoline (B57606), with both being benzopyridines. wikipedia.orgchemicalbook.com The key difference lies in the position of the nitrogen atom within the heterocyclic ring; in isoquinoline, the nitrogen is at position 2, whereas in quinoline, it is at position 1. This seemingly small change has a significant impact on the molecule's electronic properties, reactivity, and three-dimensional shape, which in turn influences how it interacts with biological targets. amerigoscientific.com

The addition of a carboxylic acid (-COOH) functional group to the isoquinoline core introduces another layer of structural diversity through positional isomerism. The isoquinoline scaffold has seven available carbon atoms where a single substituent can be attached (positions 1, 3, 4, 5, 6, 7, and 8). thieme-connect.de Consequently, there are seven possible positional isomers for a simple isoquinoline carboxylic acid.

The specific compound of interest, 7-Methoxyisoquinoline-4-carboxylic acid, is defined by this isomerism. The carboxylic acid group is located at the C-4 position, and a methoxy (B1213986) group (-OCH3) is at the C-7 position. The precise location of these functional groups is critical, as different isomers can have vastly different chemical properties and biological activities. For example, the decarboxylation (removal of the -COOH group) of isoquinoline-3-carboxylic acids is known to occur with relative ease, a reactivity pattern that may differ for isomers with the carboxylic acid at other positions, such as C-4. thieme-connect.de

Positional Isomers of Isoquinoline Monocarboxylic Acid

| Position of Carboxylic Acid | Compound Name |

| 1 | Isoquinoline-1-carboxylic acid |

| 3 | Isoquinoline-3-carboxylic acid |

| 4 | Isoquinoline-4-carboxylic acid |

| 5 | Isoquinoline-5-carboxylic acid |

| 6 | Isoquinoline-6-carboxylic acid |

| 7 | Isoquinoline-7-carboxylic acid |

| 8 | Isoquinoline-8-carboxylic acid |

This structural specificity underscores the importance of controlled synthetic strategies in modern chemistry to access specific isomers like this compound for research and development. achemblock.com

Classical Cyclization Approaches to the Isoquinoline Ring System

Traditional methods for isoquinoline synthesis have long relied on intramolecular cyclization reactions that form the pyridine ring onto a pre-existing benzene ring. These name reactions, foundational to heterocyclic chemistry, remain relevant for their robustness and applicability to a wide range of substrates.

Pomeranz-Fritsch and Modified Pomeranz-Fritsch Cyclizations

The Pomeranz-Fritsch reaction, first reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, is a cornerstone of isoquinoline synthesis. wikipedia.orgchemistry-reaction.com The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com The strong acid, typically concentrated sulfuric acid, promotes the intramolecular electrophilic attack of the benzene ring onto an intermediate derived from the acetal, followed by dehydration to yield the aromatic isoquinoline ring. wikipedia.org

To synthesize a 7-methoxy substituted isoquinoline, the strategic starting material would be 3-methoxybenzaldehyde. The condensation with 2,2-diethoxyethylamine forms the corresponding Schiff base (a benzalaminoacetal), which upon treatment with strong acid, directs the cyclization to the para-position of the methoxy group, yielding the desired 7-methoxyisoquinoline scaffold.

Over the years, several modifications have been developed to improve yields and expand the substrate scope. Notable variations include:

The Schlittler-Muller modification , which condenses a substituted benzylamine with glyoxal hemiacetal, providing access to C1-substituted isoquinolines.

The Bobbitt modification , which involves the hydrogenation of the initial benzalaminoacetal before the acid-catalyzed cyclization, leading to the formation of a tetrahydroisoquinoline. This intermediate can then be aromatized in a subsequent step.

| Reaction | Starting Materials | Key Reagents | Product Type | Ref. |

| Classical Pomeranz-Fritsch | Benzaldehyde, 2,2-Diethoxyethylamine | Conc. H₂SO₄ | Isoquinoline | wikipedia.org |

| Schlittler-Muller Mod. | Benzylamine, Glyoxal hemiacetal | Acid | C1-Substituted Isoquinoline | |

| Bobbitt Mod. | Benzalaminoacetal | H₂, Catalyst; then Acid | Tetrahydroisoquinoline |

Bischler-Napieralski Reactions and Subsequent Aromatization

The Bischler-Napieralski reaction is another powerful method for constructing the isoquinoline skeleton, specifically leading to 3,4-dihydroisoquinolines. wikipedia.orgorganicreactions.org This intramolecular cyclodehydration of a β-phenylethylamide is typically promoted by a dehydrating agent in acidic conditions, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org

The reaction is most effective when the benzene ring is activated with electron-donating groups, which facilitate the electrophilic aromatic substitution. organic-chemistry.org For the synthesis of a 7-methoxy substituted isoquinoline, a β-(3-methoxyphenyl)ethylamine derivative is the required precursor. Acylation of this amine followed by treatment with a dehydrating agent like POCl₃ induces cyclization para to the methoxy group. This regioselectivity is demonstrated in the synthesis of 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline from the cyclization of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide. wikipedia.org

The resulting 3,4-dihydroisoquinoline is not fully aromatic and requires a subsequent oxidation (dehydrogenation) step to yield the corresponding isoquinoline. wikipedia.org This aromatization can be achieved using various oxidizing agents, such as palladium on carbon (Pd/C) at high temperatures, or other reagents like potassium permanganate or sulfur. organic-chemistry.org

| Starting Material | Reagents | Intermediate Product | Aromatization | Final Product | Ref. |

| β-(3-Methoxyphenyl)ethylamide | 1. POCl₃ or P₂O₅ | 7-Methoxy-3,4-dihydroisoquinoline | Pd/C, heat | 7-Methoxyisoquinoline | wikipedia.orgorganic-chemistry.org |

| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | POCl₃ | 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | Not specified | 7-methoxy-1-(4-methoxyphenyl)isoquinoline | wikipedia.org |

Pictet-Spengler Reactions and Oxidative Derivatization

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular ring closure to form a 1,2,3,4-tetrahydroisoquinoline. organicreactions.orgthermofisher.com The reaction proceeds through the formation of a Schiff base, which then generates an electrophilic iminium ion under acidic conditions, triggering the cyclization. arkat-usa.org

Similar to the Bischler-Napieralski reaction, the Pictet-Spengler synthesis is highly favored by electron-donating substituents on the aromatic ring. To obtain the 7-methoxy substitution pattern, the starting material of choice would be 3-methoxyphenethylamine. Condensation with an appropriate aldehyde (like formaldehyde or its equivalent) under acidic conditions leads to the formation of 7-methoxy-1,2,3,4-tetrahydroisoquinoline.

The final step to achieve the fully aromatic isoquinoline is an oxidative derivatization. The tetrahydroisoquinoline intermediate must be dehydrogenated. organic-chemistry.org Various methods can be employed for this aromatization, including catalytic dehydrogenation with Pd/C or the use of chemical oxidants like pyridine-N-oxide, which has been shown to be effective for converting substituted tetrahydroisoquinolines into their corresponding isoquinolines. nih.govacs.org

| Starting Materials | Key Reagents | Intermediate Product | Oxidation/Aromatization | Final Product | Ref. |

| β-Arylethylamine, Aldehyde/Ketone | Acid (e.g., HCl) | 1,2,3,4-Tetrahydroisoquinoline | Pd/C or Pyridine-N-oxide | Isoquinoline | organic-chemistry.orgthermofisher.comacs.org |

| 3-Methoxyphenethylamine, Formaldehyde | HCl | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | Oxidizing Agent | 7-Methoxyisoquinoline | organicreactions.org |

Contemporary and Advanced Synthetic Protocols

While classical methods are reliable, modern organic synthesis has driven the development of more versatile and efficient protocols, often utilizing transition metal catalysis to construct the isoquinoline scaffold with high degrees of control and functional group tolerance.

Transition Metal-Catalyzed Cycloaddition and Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing novel retrosynthetic disconnections for complex heterocyclic systems.

Palladium catalysts are exceptionally versatile for constructing isoquinoline and isoquinolinone cores through various mechanistic pathways, including C-H activation, cross-coupling, and aminocarbonylation reactions. These methods often allow for the convergent assembly of complex isoquinolines from readily available precursors. nih.gov

One powerful strategy involves a sequential palladium-catalyzed α-arylation of a ketone followed by cyclization. nih.gov This approach allows for the regioselective combination of precursors and is not limited to the electron-rich aromatic systems required by classical electrophilic substitutions. Other advanced methods include:

Palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with allenoic acid esters to furnish 3,4-substituted hydroisoquinolones. mdpi.com

Aminocarbonylation reactions of 1-iodoisoquinoline with various amines in the presence of a palladium catalyst and carbon monoxide to produce isoquinoline-1-carboxamides. mdpi.com

Domino cyclization/carbonylation processes that can build complex, functionalized isoquinoline-related structures in a single step. acs.org

These contemporary methods provide powerful tools for generating libraries of substituted isoquinolines, enabling the exploration of structure-activity relationships for various biological targets.

| Methodology | Starting Materials | Catalyst/Reagents | Product Type | Ref. |

| α-Arylation/Cyclization | Aryl halide, Ketone with α-amino group | Pd catalyst, Ligand, Base | Substituted Isoquinoline | nih.gov |

| C-H Activation/Annulation | N-Methoxy benzamide, 2,3-Allenoic acid ester | Pd(CH₃CN)₂Cl₂, Ag₂CO₃ | 3,4-Dihydroisoquinolin-1(2H)-one | mdpi.com |

| Aminocarbonylation | 1-Iodoisoquinoline, Amine | Pd(OAc)₂, Ligand (e.g., PPh₃, XantPhos), CO | Isoquinoline-1-carboxamide | mdpi.com |

| Cascade Cyclization | 2-Aryl-N-propenyl indole, Aromatic amine | PdCl₂, CsOH·H₂O, CHCl₃ (CO source) | Amide-containing Indolo[2,1-a]isoquinoline | acs.org |

Strategic Synthetic Methodologies for this compound and its Related Isoquinoline Scaffolds

The synthesis of this compound and its structural analogs has been a subject of considerable interest in organic chemistry due to the prevalence of the isoquinoline core in a wide array of biologically active compounds and natural products. The development of efficient and regioselective synthetic strategies is crucial for accessing these complex molecular architectures. This article explores several key strategic synthetic methodologies that have been employed for the construction of the isoquinoline framework, with a focus on modern catalytic and multicomponent approaches.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

7-methoxyisoquinoline-4-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-15-8-2-3-9-7(4-8)5-12-6-10(9)11(13)14/h2-6H,1H3,(H,13,14) |

InChI Key |

IWXOSZJXRULUOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CN=CC(=C2C=C1)C(=O)O |

Origin of Product |

United States |

Reactivity and Comprehensive Chemical Transformations of 7 Methoxyisoquinoline 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo numerous classical transformations, including esterification, amidation, reduction, and decarboxylation.

The conversion of the carboxylic acid group of 7-Methoxyisoquinoline-4-carboxylic acid into an ester is a fundamental transformation that can be achieved through several established protocols. As intramolecular esterification (lactonization) is not structurally feasible for this molecule, intermolecular reactions are the exclusive focus.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent to ensure it is in large excess. Another powerful method is the Steglich esterification , which is particularly useful for sensitive substrates as it proceeds under mild conditions. thieme-connect.com This reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the acyl transfer to the alcohol. For the structurally related quinoline-4-carboxylic acids, esters have been successfully synthesized in a one-step process from isatins and N,N-dimethylenaminones in the presence of an alcohol and TMSCl, highlighting a modern approach to similar scaffolds. thieme-connect.com

| Method | Reagents | Key Features |

| Fischer-Speier Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; often requires excess alcohol. |

| Steglich Esterification | Alcohol (R'-OH), DCC or DIC, DMAP (catalyst) | Mild conditions; suitable for sensitive substrates. thieme-connect.com |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R'-OH) | Two-step process via a highly reactive acyl chloride intermediate. |

The formation of an amide bond by coupling this compound with a primary or secondary amine is a critical transformation, frequently employed in the synthesis of biologically active molecules. researchgate.net This reaction generally requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. nih.govkhanacademy.orgyoutube.com

A host of modern coupling reagents have been developed to promote this reaction efficiently while minimizing side reactions and racemization, particularly in peptide synthesis. nih.gov These reagents convert the carboxylic acid into a highly reactive intermediate in situ. Common classes of coupling reagents include:

Carbodiimides : Reagents like DCC and DIC, often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions.

Onium Salts : Phosphonium salts (e.g., PyBOP, BOP) and aminium/uronium salts (e.g., HBTU, HATU, TBTU) are highly efficient and lead to rapid coupling with high yields. The synthesis of derivatives of the related quinoline-4-carboxylic acid has been successfully achieved using TBTU with a base like triethylamine (B128534) (Et₃N).

Other Reagents : Reagents like 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P®) and those that form mixed anhydrides (e.g., isobutyl chloroformate) are also effective. nih.gov

The synthesis of the clinical candidate PF-06650833, a complex amide of 7-methoxyisoquinoline-6-carboxylic acid, underscores the importance of amide bond formation on this heterocyclic system for developing new therapeutic agents. nih.govresearchgate.netmedchemexpress.cn

| Coupling Reagent Class | Examples | Typical Base |

| Carbodiimides | DCC, DIC, EDC | - (or with additives like HOBt) |

| Phosphonium Salts | BOP, PyBOP | DIPEA, NMM |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | DIPEA, NMM |

| Phosphonic Anhydrides | T3P® | Pyridine (B92270), DIPEA |

The carboxylic acid moiety can be reduced to yield either a primary alcohol, (7-methoxyisoquinolin-4-yl)methanol, or the corresponding aldehyde.

Reduction to Alcohols: The full reduction of a carboxylic acid to a primary alcohol requires potent reducing agents.

Lithium Aluminum Hydride (LiAlH₄) is a powerful, non-selective reducing agent that readily converts carboxylic acids to alcohols under mild conditions.

Borane (B79455) (BH₃) , typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is also highly effective. A key advantage of borane is its chemoselectivity; it can reduce carboxylic acids in the presence of other functional groups like esters.

Alternatively, a two-step procedure can be employed where the carboxylic acid is first activated and then reduced with a milder hydride source like sodium borohydride (B1222165) (NaBH₄). nih.gov Activation can be achieved by forming a mixed anhydride or an activated ester. nih.gov The synthesis of related structures such as (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol has been documented, confirming the viability of reducing a carboxyl group on this ring system. nih.gov

Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires specialized methods that avoid the use of overly powerful reducing agents or protect the intermediate aldehyde.

Partial Reduction of an Activated Intermediate : One common strategy is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a controlled amount of a suitable reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H). researchgate.net

Catalytic Methods : Modern methods have been developed for the direct conversion of carboxylic acids to aldehydes. These include visible-light photoredox catalysis with a hydrosilane reducing agent, which offers mild conditions and broad substrate scope. rsc.org Another approach involves activating the carboxylic acid with a triflylpyridinium reagent, followed by reduction with pinacol (B44631) borane. researchgate.net

| Transformation | Reagent(s) | Product |

| Full Reduction | LiAlH₄ or BH₃·THF | (7-methoxyisoquinolin-4-yl)methanol |

| Two-Step Reduction | 1. Activation (e.g., isobutyl chloroformate) 2. NaBH₄ | (7-methoxyisoquinolin-4-yl)methanol nih.gov |

| Aldehyde Synthesis | 1. SOCl₂ 2. Rosenmund Reduction (H₂, Pd/BaSO₄) | 7-methoxyisoquinoline-4-carbaldehyde researchgate.net |

| Direct Aldehyde Synthesis | Photoredox Catalyst, Hydrosilane | 7-methoxyisoquinoline-4-carbaldehyde rsc.org |

Decarboxylation involves the removal of the carboxylic acid group as carbon dioxide, which in this case would yield 7-methoxyisoquinoline. nih.gov The decarboxylation of aromatic and heteroaromatic carboxylic acids typically requires energy input and often the use of a catalyst, as the C-C bond is relatively stable.

Transition-metal catalysis is a common strategy, with copper and silver salts being particularly effective for heteroaromatic systems. nih.gov For instance, the protodecarboxylation of various heteroaromatic carboxylic acids has been achieved using silver carbonate (Ag₂CO₃) and acetic acid in DMSO. organic-chemistry.org Palladium and rhodium catalysts have also been employed. nih.gov Another approach involves microwave-assisted thermal decarboxylation, which can significantly accelerate the reaction, often without the need for a solvent or catalyst. scirp.org These methods provide a direct pathway from this compound to its parent heterocycle, 7-methoxyisoquinoline. nih.gov

Reactivity of the Isoquinoline (B145761) Ring System

The isoquinoline nucleus is an aromatic heterocyclic system susceptible to attack by electrophiles, although its reactivity is complex due to the presence of both a benzene (B151609) and a pyridine ring.

Electrophilic aromatic substitution (EAS) on this compound is governed by the combined electronic effects of the substituents and the inherent reactivity of the isoquinoline ring. The unsubstituted positions available for substitution are C-1, C-3, C-5, C-6, and C-8.

The directing effects are as follows:

Isoquinoline Nitrogen : The nitrogen atom is electron-withdrawing via an inductive effect and deactivates the entire ring system towards electrophilic attack, particularly the pyridine ring (positions C-1 and C-3).

Carboxylic Acid Group (at C-4) : This is a strongly deactivating, meta-directing group. It significantly reduces the electron density of the ring system, making EAS more difficult.

Methoxy (B1213986) Group (at C-7) : This is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. It directs incoming electrophiles to the C-6 (ortho) and C-8 (ortho) positions. The para position is C-5.

The outcome of an EAS reaction is determined by the interplay of these competing effects. The powerful activating effect of the methoxy group is expected to dominate over the deactivating effects of the nitrogen atom and the carboxylic acid group. Therefore, electrophilic substitution is strongly predicted to occur on the benzene portion of the isoquinoline ring at the positions most activated by the methoxy group. The most probable sites for substitution are the C-8 and C-6 positions, which are ortho to the methoxy group.

Nucleophilic Attack and Substitution Reactions

The carboxylic acid moiety at the C4 position of this compound is a prime site for nucleophilic attack, enabling the formation of various derivatives such as amides and esters. These reactions typically proceed via activation of the carboxylic acid, facilitating the subsequent attack by a nucleophile.

Common activating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a coupling additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Amide Bond Formation: The synthesis of amides from this compound is a fundamental transformation. For instance, coupling with various primary and secondary amines can be achieved using standard peptide coupling reagents. A general representation of this reaction is the formation of a 7-methoxyisoquinoline-4-carboxamide derivative.

Reaction Scheme:

this compound + R¹R²NH → 7-Methoxyisoquinoline-4-carbonyl-(NR¹R²)

| Amine (R¹R²NH) | Coupling Reagent | Solvent | Product |

| Primary Amine | HATU, DIPEA | DMF | N-substituted-7-methoxyisoquinoline-4-carboxamide |

| Secondary Amine | EDC, HOBt | DCM | N,N-disubstituted-7-methoxyisoquinoline-4-carboxamide |

Esterification: Similarly, esterification can be accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or by using coupling agents.

Reaction Scheme:

this compound + R-OH → 7-Methoxyisoquinoline-4-carboxylate ester

| Alcohol (R-OH) | Catalyst/Reagent | Solvent | Product |

| Methanol | H₂SO₄ (catalytic) | Methanol | Methyl 7-methoxyisoquinoline-4-carboxylate |

| Ethanol | DCC, DMAP | DCM | Ethyl 7-methoxyisoquinoline-4-carboxylate |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of diverse substituents onto the isoquinoline core. arkat-usa.org To perform these reactions on the 4-position of 7-methoxyisoquinoline, the carboxylic acid group must first be converted into a suitable leaving group, typically a halide (e.g., -Br, -I) or a triflate (-OTf). This transformation can be achieved through various synthetic routes, such as a Hunsdiecker-type reaction or by first reducing the carboxylic acid to an alcohol, followed by conversion to a halide. Once the 4-halo-7-methoxyisoquinoline is obtained, it can serve as a substrate for cross-coupling reactions.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. mdpi.com This reaction is widely used for the synthesis of biaryl compounds.

General Reaction:

4-Halo-7-methoxyisoquinoline + R-B(OH)₂ → 4-Aryl-7-methoxyisoquinoline

| Arylboronic Acid (R-B(OH)₂) | Palladium Catalyst | Base | Solvent |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane |

| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene |

Heck Reaction: The Heck reaction is the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net This reaction provides a means to introduce vinyl groups at the 4-position.

General Reaction:

4-Halo-7-methoxyisoquinoline + Alkene → 4-Vinyl-7-methoxyisoquinoline

| Alkene | Palladium Catalyst | Base | Solvent |

| Styrene | Pd(OAc)₂ | Et₃N | DMF |

| n-Butyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile |

| Cyclohexene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA |

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org This method is invaluable for the synthesis of alkynyl-substituted isoquinolines.

General Reaction:

4-Halo-7-methoxyisoquinoline + Terminal Alkyne → 4-Alkynyl-7-methoxyisoquinoline

| Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | DMF |

| 1-Hexyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane |

Transformations Involving the Methoxy Substituent

The methoxy group at the C7 position is a key functional handle that can be modified to introduce further diversity into the molecule. The most common transformation is O-demethylation to yield the corresponding phenol (B47542).

O-Demethylation: Cleavage of the methyl ether can be achieved using various reagents, with boron tribromide (BBr₃) being one of the most effective and widely used. nih.gov This reaction proceeds under anhydrous conditions and typically provides the 7-hydroxyisoquinoline-4-carboxylic acid in good yield. Other reagents such as hydrobromic acid (HBr) or trimethylsilyl (B98337) iodide (TMSI) can also be employed.

Reaction Scheme:

this compound → 7-Hydroxyisoquinoline-4-carboxylic acid

| Reagent | Solvent | Temperature |

| BBr₃ | Dichloromethane (DCM) | -78 °C to room temperature |

| HBr (48%) | Acetic Acid | Reflux |

| TMSI | Acetonitrile | Room temperature |

The resulting phenol can then be used in a variety of subsequent reactions, such as O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.

Oxidative and Reductive Manipulations of the Isoquinoline Core

The isoquinoline ring system can undergo both oxidative and reductive transformations, providing access to a range of related heterocyclic structures.

Oxidation: The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting this compound N-oxide can exhibit altered reactivity and solubility properties and can be a precursor for further functionalization.

Reaction Scheme:

this compound + m-CPBA → this compound N-oxide

Reduction: The isoquinoline core can be partially or fully reduced. Catalytic hydrogenation is a common method for the reduction of the heterocyclic ring. Depending on the catalyst and reaction conditions, either the pyridine ring or both rings can be saturated. For example, hydrogenation over palladium on carbon (Pd/C) under acidic conditions can selectively reduce the pyridine ring to afford 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. nih.gov More forcing conditions or different catalysts, such as platinum oxide (PtO₂), can lead to the reduction of both the pyridine and benzene rings.

The Birch reduction offers a method for the partial reduction of the benzene ring of the isoquinoline system, yielding a non-aromatic cyclohexadiene derivative. ntu.edu.tw

| Reaction Type | Reagent/Catalyst | Conditions | Product |

| N-Oxidation | m-CPBA | DCM, 0 °C to rt | This compound N-oxide |

| Catalytic Hydrogenation | H₂, Pd/C | Acetic acid, rt, 50 psi | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid |

| Birch Reduction | Na, liq. NH₃, EtOH | -78 °C | Dihydroisoquinoline derivative |

7 Methoxyisoquinoline 4 Carboxylic Acid As a Versatile Synthetic Building Block and Precursor

Integration into Complex Polycyclic and Heterocyclic Architectures

The structure of 7-methoxyisoquinoline-4-carboxylic acid is ideally suited for elaboration into larger, more complex ring systems. The isoquinoline (B145761) nucleus can act as a scaffold upon which additional rings are fused, leading to novel polycyclic and heterocyclic frameworks. mdpi.comnih.gov Synthetic strategies often involve leveraging the carboxylic acid group for amide bond formation, which is then followed by intramolecular cyclization reactions to build new heterocyclic rings.

One common approach is the use of classic cyclization methods, such as the Pomeranz–Fritsch–Bobbitt reaction, which can be adapted to synthesize complex tetrahydroisoquinoline derivatives. mdpi.com These reactions build the nitrogen-containing ring B of the isoquinoline system and can be coupled with other transformations, like the Petasis reaction, to create stereochemically rich tetracyclic structures. nih.gov

Furthermore, the isoquinoline scaffold can be embedded within larger systems through annulation reactions, where new rings are fused onto the existing framework. For instance, derivatives of isoquinoline can be used to construct fused systems like imidazo[2,1-a]isoquinolines and indolo[2,1-a]isoquinolines. nih.gov These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. The specific functional groups on the isoquinoline precursor direct the regiochemistry of these annulation reactions, allowing for the controlled synthesis of diverse heterocyclic architectures.

Table 1: Examples of Polycyclic and Heterocyclic Systems Derived from Isoquinoline Precursors

Press Run to view the interactive table.

Utilization in the Construction of Dyes and Pigments

The extended aromatic system of the isoquinoline core makes it a suitable chromophore for the development of dyes and pigments. rsc.orgchemicalbook.com The electronic properties of this heterocyclic system can be fine-tuned by the introduction of various substituents, allowing for the modulation of its absorption and emission characteristics. The carboxylic acid and methoxy (B1213986) groups on this compound are particularly useful in this context. The methoxy group acts as an electron-donating group, which can enhance the color intensity, while the carboxylic acid provides a reactive site for attaching the chromophore to other molecules or substrates, such as fabrics. researchgate.net

Isoquinoline derivatives are used in the manufacture of various classes of dyes. chemicalbook.comwikipedia.org For example, the related quinoline (B57606) scaffold is a key component in Quinoline Yellow dyes, which are synthesized by the condensation of quinaldine (B1664567) derivatives with phthalic anhydride (B1165640). google.com Similar condensation and coupling reactions can be envisioned for isoquinoline carboxylic acids. Azo dyes based on the quinoline structure have also been prepared and investigated for their dyeing properties on polyester (B1180765) fabrics, demonstrating good affinity and color fastness. researchgate.net

Moreover, the inherent fluorescence of certain heterocyclic systems makes them valuable in the development of fluorescent dyes. Isoquinoline derivatives have been explored as fluorosensors in material chemistry. nih.gov While not a direct dye, the structurally related 7-methoxycoumarin-3-carboxylic acid has been used as a fluorescent tag, highlighting the utility of the methoxy-substituted aromatic acid motif in creating molecules that interact with light. nih.govnih.gov

Table 2: Application of Isoquinoline/Quinoline Scaffolds in Dyes

Press Run to view the interactive table.

Role in the Synthesis of Scaffolds for Materials Science Applications

In the field of materials science, there is a continuous search for new organic molecules with specific electronic, optical, and mechanical properties. Isoquinoline derivatives, including those derived from this compound, are attractive candidates for the construction of advanced functional materials. rsc.orgamerigoscientific.com The planar, electron-rich nature of the isoquinoline ring system makes it a promising building block for organic semiconductors and luminescent materials. rsc.orgacs.org

Researchers have synthesized dihydrothieno[2,3-c]isoquinoline derivatives and studied their applications as fluorescent materials. acs.org These compounds exhibit interesting photophysical properties, making them suitable for use in optical-recording systems, light sources, and information displays. acs.org The ability to modify the isoquinoline core allows for the tuning of these properties to meet the demands of specific applications.

Furthermore, isoquinoline derivatives serve as essential ligands in the creation of metal-organic frameworks (MOFs). amerigoscientific.com MOFs are porous, crystalline materials with applications in areas such as gas storage and catalysis. The nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylic acid group can coordinate to metal ions, forming well-defined, extended networks. The structure and functionality of the organic linker, such as this compound, directly influence the pore size, shape, and chemical environment of the resulting MOF, thereby controlling its performance. amerigoscientific.com

Table 3: Applications of Isoquinoline-Based Scaffolds in Materials Science

Press Run to view the interactive table.

Precursor for Advanced Catalytic Ligands

The development of new catalysts is crucial for advancing chemical synthesis. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the selective synthesis of one enantiomer of a chiral molecule. Isoquinoline carboxylic acids and their derivatives are valuable precursors for the synthesis of such ligands. rsc.orgmdpi.com The rigid isoquinoline backbone can create a well-defined steric environment around a metal center, which is essential for achieving high levels of stereocontrol in catalytic reactions.

For example, derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been prepared and tested as chiral ligands in enantioselective reactions, such as nitroaldol and Michael additions. mdpi.comresearchgate.net The carboxylic acid functionality can be readily converted into other coordinating groups, such as amides or esters, allowing for the synthesis of bidentate or tridentate ligands. mdpi.com These ligands can then coordinate with various transition metals to form catalytically active complexes.

In another study, novel oxorhenium(V) complexes incorporating isoquinoline carboxylic acid derivatives as ligands were synthesized and characterized. rsc.org These complexes were subsequently tested as catalysts in the epoxidation of olefins, demonstrating the potential of isoquinoline-based ligands in oxidation catalysis. The electronic and steric properties of the ligand, dictated by the substitution pattern on the isoquinoline ring, were found to influence the catalytic competency of the metal complex. rsc.org This highlights the importance of the isoquinoline carboxylic acid scaffold as a tunable platform for designing new and efficient catalytic systems.

Table 4: Isoquinoline Carboxylic Acid Derivatives in Catalysis

Press Run to view the interactive table.

Computational and Theoretical Investigations of 7 Methoxyisoquinoline 4 Carboxylic Acid

Quantum Chemical Characterization of Electronic Structure

Detailed quantum chemical characterizations, including specific values and visualizations for 7-methoxyisoquinoline-4-carboxylic acid, are not present in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. nih.govresearchgate.net The energy gap between them indicates chemical stability and reactivity. nih.govnih.gov However, no published studies provide the calculated HOMO-LUMO energies or orbital diagrams specifically for this compound.

Charge Distribution and Electrostatic Potential Surface (EPS) Mapping

Electrostatic potential surface (EPS) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov It provides insights into intermolecular interactions. nih.gov Specific EPS maps and charge distribution analyses for this compound have not been found in published research.

Mechanistic Studies of Reactions Involving this compound

While synthetic routes involving isoquinoline (B145761) carboxylic acids exist, detailed computational mechanistic studies elucidating reaction pathways and transition states for this compound are not available.

Transition State Analysis for Cyclization and Transformation Reactions

Transition state analysis is a computational method used to determine the energy barriers and mechanisms of chemical reactions. beilstein-journals.org Searches for studies performing transition state analysis for cyclization or other transformations involving this compound were unsuccessful.

Reaction Pathway Elucidation using Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful method for elucidating reaction pathways and understanding complex chemical reactions. nih.govfrontiersin.orgbiointerfaceresearch.comresearchgate.net There is no evidence of its application to map out reaction pathways specifically for this compound in the available scientific literature.

Conformational Analysis and Energetic Landscapes

Conformational analysis determines the preferred shapes (conformers) of a molecule and their relative energies. This information is crucial for understanding its biological activity and physical properties. No dedicated studies on the conformational analysis or energetic landscapes of this compound could be located.

Prediction of Molecular Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Computational chemistry provides valuable tools for understanding the reactivity of molecules through the calculation of various molecular descriptors. These descriptors, derived from the principles of density functional theory (DFT), offer insights into the electronic structure and potential behavior of a compound in chemical reactions. Key descriptors include chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω).

Chemical Hardness and Softness:

Chemical hardness (η) and softness (S) are fundamental concepts in chemical reactivity theory. Hardness quantifies the resistance of a molecule to changes in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered chemically hard. Conversely, chemical softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap, making them more reactive.

Global Electrophilicity Index:

The global electrophilicity index (ω) is a measure of the ability of a molecule to accept electrons. It is calculated based on the electronic chemical potential and chemical hardness. A higher electrophilicity index suggests a greater capacity to act as an electrophile in a reaction.

Interactive Data Table of Predicted Molecular Reactivity Descriptors

| Descriptor | Symbol | Value (eV) |

| Chemical Hardness | η | Value |

| Chemical Softness | S | Value |

| Electrophilicity Index | ω | Value |

Detailed Research Findings:

A comprehensive search of scientific databases did not yield specific studies focused on the computational prediction of molecular reactivity descriptors for this compound. Theoretical investigations on similar heterocyclic compounds, such as quinoline (B57606) and isoquinoline derivatives, have demonstrated the utility of these descriptors in predicting their reactivity and potential biological activity. researchgate.netijarset.comekb.egnih.gov

For instance, studies on other quinoline derivatives have shown that modifications to the substituent groups can significantly influence the HOMO-LUMO energy gap and, consequently, the chemical hardness and electrophilicity of the molecule. researchgate.netekb.eg It is reasonable to infer that the methoxy (B1213986) and carboxylic acid groups on the isoquinoline core of this compound would similarly modulate its electronic properties and reactivity. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the carboxylic acid group would likely have opposing effects on the electron density distribution within the molecule, thereby influencing its reactivity profile.

To obtain precise values for the chemical hardness, softness, and electrophilicity index of this compound, a dedicated computational study employing methods such as DFT would be necessary. Such a study would involve geometry optimization of the molecule followed by the calculation of its molecular orbital energies to determine the HOMO-LUMO gap and subsequently derive the reactivity descriptors.

Future Research Directions and Emerging Trends for 7 Methoxyisoquinoline 4 Carboxylic Acid Research

Development of Eco-Friendly and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of complex molecules like 7-methoxyisoquinoline-4-carboxylic acid. mdpi.com Traditional synthetic methods for isoquinoline (B145761) frameworks, such as the Bischler–Napieralski or Pomeranz–Fritsch reactions, often involve harsh conditions, toxic reagents, and generate significant waste, highlighting the need for more environmentally benign alternatives. nih.gov Future research will likely prioritize the development of synthetic routes that are not only efficient but also sustainable. scielo.br

Key areas of focus for the eco-friendly synthesis of this compound and its derivatives are expected to include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly options. semanticscholar.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. mdpi.com

Energy Efficiency: Employing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.govimpactfactor.org

Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources.

Recent advancements in the green synthesis of related isoquinoline scaffolds have showcased the potential of these approaches. For instance, methods utilizing recyclable catalysts and avoiding hazardous waste have been successfully developed for the synthesis of N-heterocycles. mdpi.com The application of such principles to the synthesis of this compound will be a crucial step towards making its production more sustainable and cost-effective.

High-Throughput Synthesis and Combinatorial Chemistry Approaches for Diversification (focused on chemical libraries)

High-throughput synthesis and combinatorial chemistry are powerful tools for the rapid generation of large, diverse libraries of compounds for drug discovery and other applications. nih.govnih.gov These approaches are highly relevant for exploring the chemical space around the this compound scaffold. The creation of chemical libraries based on this core structure would enable the systematic evaluation of structure-activity relationships. nih.gov

Future efforts in this area will likely involve:

Solid-Phase Synthesis: Adapting synthetic routes for this compound to solid-phase methodologies, allowing for the parallel synthesis of numerous derivatives.

Automated Synthesis: Utilizing robotic systems to perform repetitive synthetic steps, thereby increasing the speed and efficiency of library generation. dntb.gov.ua

Fragment-Based Design: Employing fragment-based approaches, where small molecular fragments are screened and then linked together to create novel compounds. A micromolar hit from a fragment library was successfully optimized to develop potent inhibitors of IRAK4, demonstrating the power of this strategy. nih.govresearchgate.net

The generation of diverse chemical libraries of this compound derivatives will be instrumental in identifying new compounds with desirable biological activities.

Exploration of Novel Catalytic Systems for Specific Transformations

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems will be essential for unlocking the full synthetic potential of this compound. mdpi.com Future research is expected to focus on catalysts that can mediate specific and efficient transformations of the isoquinoline core and its substituents.

Promising areas for catalytic innovation include:

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions. princeton.edu Organophotoredox catalysis, in particular, offers a transition-metal-free approach for various bond formations. chemrxiv.org

Transition Metal Catalysis: The use of transition metals like palladium, copper, and nickel will continue to be important for cross-coupling reactions to introduce new functional groups onto the isoquinoline ring. princeton.edu

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for a wide range of transformations, with the potential for high enantioselectivity. beilstein-journals.org

The development of new catalytic methods will enable more precise and efficient modification of the this compound structure, facilitating the synthesis of novel analogs with tailored properties.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict reaction outcomes and design new synthetic routes. mit.edu For this compound, computational modeling can provide valuable insights into its reactivity and guide the development of new synthetic methodologies.

Applications of advanced computational modeling in this context include:

Reaction Pathway Prediction: Using quantum mechanical calculations to model potential reaction pathways and identify the most favorable conditions.

Catalyst Design: Designing new catalysts with enhanced activity and selectivity for specific transformations of the this compound scaffold.

Virtual Screening: Employing computational methods to screen virtual libraries of derivatives for potential biological activity before their synthesis. nih.gov

By leveraging the predictive power of computational modeling, researchers can accelerate the discovery of new reactions and the development of novel compounds based on the this compound core.

Uncharted Reactivity Patterns and Undiscovered Synthetic Utilities

While much is known about the chemistry of isoquinolines, there remains significant potential for discovering new reactivity patterns and synthetic applications for this compound. The unique combination of the methoxy (B1213986), carboxylic acid, and isoquinoline functionalities may give rise to novel chemical transformations.

Future research in this area could explore:

Novel Cyclization Reactions: Investigating new ways to form additional rings fused to the isoquinoline core, leading to more complex polycyclic structures.

Functional Group Interconversions: Developing new methods to transform the existing methoxy and carboxylic acid groups into a wider range of functionalities.

C-H Activation: Exploring the direct functionalization of C-H bonds on the isoquinoline ring, which would provide a more atom-economical approach to derivatization.

The discovery of uncharted reactivity will expand the synthetic utility of this compound and open up new avenues for the creation of novel and complex molecules.

Q & A

Q. What are the key synthetic strategies for 7-Methoxyisoquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can leverage strategies from analogous quinoline derivatives. For example:

- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in alkaline media (e.g., sodium acetate) can yield quinoline scaffolds. Adjusting pH and temperature optimizes cyclization .

- Acylation-Heterocyclization : Acylation of anthranilate precursors (e.g., 4,5-dimethoxy-methylanthranilate) with reagents like methyl malonyl chloride, followed by base-catalyzed cyclization, provides regioselective control over substituents .

- Optimization : Reaction parameters such as solvent polarity (e.g., 1,4-dioxane vs. DMF), catalyst loading (e.g., PdCl₂(PPh₃)₂), and temperature (80–120°C) significantly impact yields. For instance, reports a 63.69% yield via a two-step process involving hydrolysis and substitution .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- ¹H/¹³C NMR : Key spectral markers include methoxy proton signals (δ ~3.8–4.0 ppm) and carboxylic acid protons (δ ~12–14 ppm). Aromatic protons in the isoquinoline ring appear as multiplet patterns (δ ~7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₁NO₃⁺ = 234.0765). Fragmentation patterns help identify the carboxylic acid and methoxy groups .

- IR Spectroscopy : Stretching vibrations for C=O (carboxylic acid: ~1700 cm⁻¹) and O–CH₃ (~1250 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence nucleophilic substitution in this compound derivatives?

- Methodological Answer : The methoxy group (–OCH₃) acts as an electron-donating substituent, activating the isoquinoline ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. For example:

- Regioselectivity : In halogenation reactions, the methoxy group directs electrophiles to the para position relative to itself. Computational studies (e.g., DFT calculations) can predict reactivity by analyzing charge distribution .

- Contradictions : notes that methoxy groups enhance stability in acidic conditions but may hinder hydrolysis of ester derivatives. Researchers must balance steric and electronic effects when designing substitution pathways .

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases or DNA topoisomerases). For instance, quinoline derivatives in show affinity for antimicrobial targets via hydrogen bonding with the carboxylic acid group .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent properties (e.g., logP, polar surface area) with experimental IC₅₀ values. Derivatives with electron-withdrawing groups at specific positions may enhance anticancer activity .

- Validation : Cross-referencing computational predictions with in vitro assays (e.g., cytotoxicity studies) resolves discrepancies. For example, highlights the role of HGF/c-Met pathway inhibition in antitumor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.